

7-Chloro-4-Chromanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Chloro-4-chromanone

Cat. No.: B101736

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its rigid bicyclic framework, substituted with a reactive chlorine atom and a ketone functional group, makes it a valuable scaffold for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **7-chloro-4-chromanone**, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **7-chloro-4-chromanone** is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of **7-Chloro-4-chromanone**

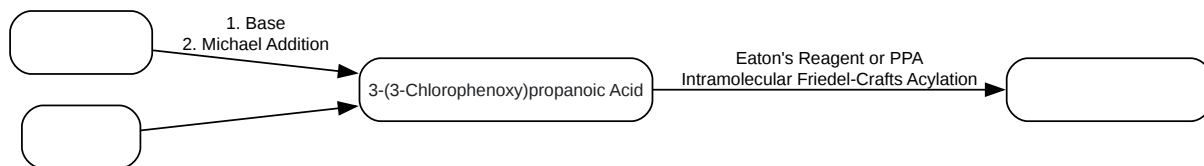
Property	Value	Reference
CAS Number	18385-72-3	
Molecular Formula	C ₉ H ₇ ClO ₂	
Molecular Weight	182.61 g/mol	
Melting Point	66-68 °C	
Boiling Point	Not available	

Table 2: Spectroscopic Data of **7-Chloro-4-chromanone**

Spectroscopy	Data
¹ H NMR (CDCl ₃)	Assignments are based on typical chemical shifts for chromanone structures. δ 7.82 (d, J=8.4 Hz, 1H, H-5), 6.95 (dd, J=8.4, 2.2 Hz, 1H, H-6), 6.88 (d, J=2.2 Hz, 1H, H-8), 4.55 (t, J=6.4 Hz, 2H, H-2), 2.80 (t, J=6.4 Hz, 2H, H-3).
¹³ C NMR (CDCl ₃)	Assignments are based on typical chemical shifts for chromanone structures. δ 191.0 (C=O, C-4), 162.5 (C-8a), 136.5 (C-7), 128.0 (C-5), 122.0 (C-6), 119.5 (C-4a), 115.0 (C-8), 67.5 (C-2), 37.0 (C-3).
IR (KBr, cm ⁻¹)	1680 (C=O stretching), 1605, 1480 (C=C aromatic stretching), 1220 (C-O ether stretching), 820 (C-Cl stretching).
Mass Spectrum (GC-MS)	m/z (%): 182 (M ⁺ , 100), 154, 125, 97.

Synthesis of 7-Chloro-4-chromanone

The most common and efficient method for the synthesis of **7-chloro-4-chromanone** is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This precursor is typically prepared by the reaction of 3-chlorophenol with acrylic acid or a suitable derivative.



[Click to download full resolution via product page](#)

Synthesis of 7-Chloro-4-chromanone.

Experimental Protocol: Synthesis of 7-Chloro-4-chromanone

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid

- To a stirred solution of 3-chlorophenol (1.0 eq) in a suitable solvent such as water or toluene, add a base like sodium hydroxide (1.1 eq).
- Heat the mixture to 50-60 °C to form the sodium phenoxide.
- Slowly add acrylic acid (1.2 eq) to the reaction mixture.
- Continue stirring at this temperature for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-chlorophenoxy)propanoic acid.

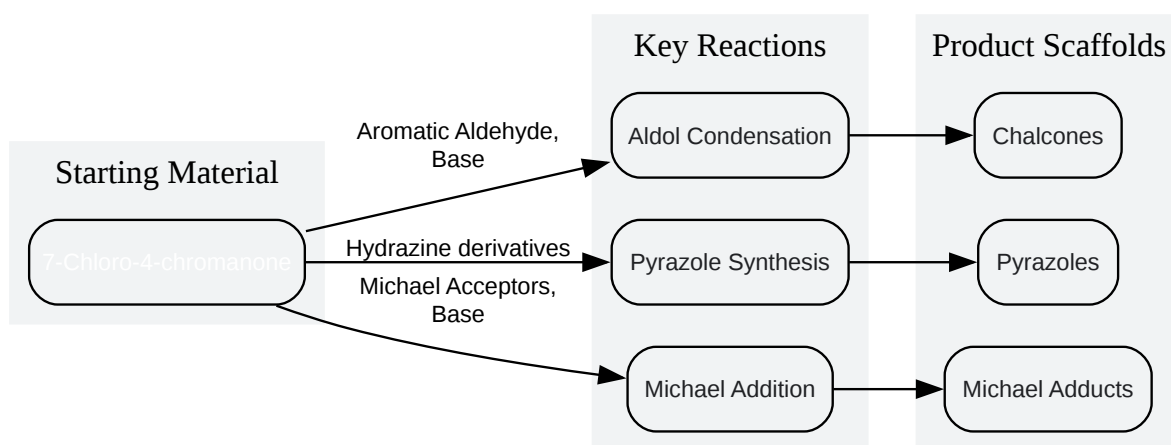
Step 2: Intramolecular Friedel-Crafts Acylation

- Add 3-(3-chlorophenoxy)propanoic acid (1.0 eq) to Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid, typically 1:10 by weight) or polyphosphoric acid (PPA) with mechanical stirring.
- Heat the mixture to 80-90 °C for 2-4 hours. The reaction progress should be monitored by TLC.

- Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
- The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution.
- The crude **7-chloro-4-chromanone** is then recrystallized from a suitable solvent system, such as ethanol/water, to afford the pure product.

7-Chloro-4-chromanone as a Synthetic Building Block

The presence of a ketone, an α -methylene group, and an activated aromatic ring makes **7-chloro-4-chromanone** a versatile precursor for a variety of heterocyclic systems.



[Click to download full resolution via product page](#)

Key synthetic transformations of 7-chloro-4-chromanone.

Aldol Condensation

The α -methylene group of **7-chloro-4-chromanone** is sufficiently acidic to undergo enolization and participate in Aldol condensation reactions with various aldehydes, leading to the formation of chalcone-like structures. These products are valuable intermediates for the synthesis of flavonoids and other related heterocyclic systems.

Table 3: Aldol Condensation of **7-Chloro-4-chromanone** with Aromatic Aldehydes

Entry	Aldehyde	Product	Yield (%)	M.p. (°C)
1	Benzaldehyde	3-Benzylidene-7-chloro-4-chromanone	85	135-137
2	4-Chlorobenzaldehyde	7-Chloro-3-(4-chlorobenzylidene)-4-chromanone	92	198-200
3	4-Methoxybenzaldehyde	7-Chloro-3-(4-methoxybenzylidene)-4-chromanone	88	160-162

- To a solution of **7-chloro-4-chromanone** (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide (0.2 eq).
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
- Upon completion, the precipitated product is filtered, washed with cold ethanol, and then with water to remove any inorganic impurities.
- The crude product can be recrystallized from a suitable solvent like glacial acetic acid or ethanol to afford pure 7-chloro-3-(4-chlorobenzylidene)-4-chromanone.

Synthesis of Pyrazole Derivatives

7-Chloro-4-chromanone can be converted into various pyrazole derivatives, which are known to exhibit a wide range of biological activities. The reaction typically proceeds through the formation of a chalcone intermediate, followed by cyclization with hydrazine or its derivatives.

Table 4: Synthesis of Pyrazole Derivatives from **7-Chloro-4-chromanone**

Entry	Hydrazine Derivative	Product	Yield (%)	M.p. (°C)
1	Hydrazine hydrate	2-(7-Chloro-4-oxo-chroman-3-yl)-1H-pyrazole	78	210-212
2	Phenylhydrazine	2-(7-Chloro-4-oxo-chroman-3-yl)-1-phenyl-1H-pyrazole	82	185-187

- First, synthesize the corresponding chalcone by reacting **7-chloro-4-chromanone** with an appropriate aldehyde (e.g., dimethylformamide dimethyl acetal) to introduce a reactive enone system at the 3-position.
- To a solution of the resulting chalcone (1.0 eq) in a solvent like ethanol or acetic acid, add phenylhydrazine hydrochloride (1.2 eq) and a base such as sodium acetate (2.0 eq).
- Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and pour it into ice-cold water.
- The precipitated solid is filtered, washed with water, and dried.
- The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired pyrazole derivative.

Conclusion

7-Chloro-4-chromanone has proven to be a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers looking to exploit the synthetic potential of this important intermediate.

- To cite this document: BenchChem. [7-Chloro-4-Chromanone: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101736#7-chloro-4-chromanone-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b101736#7-chloro-4-chromanone-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com